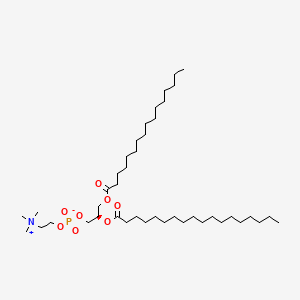

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

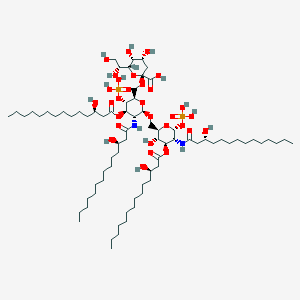

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:0 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and octadecanoyl (stearoyl) respectively . It is also used as a potential plasma biomarker associated with type 2 diabetes mellitus and diabetic nephropathy .

Molecular Structure Analysis

The molecular formula of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is C42H84NO8P . The average mass is 762.092 Da and the monoisotopic mass is 761.593445 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine include a high number of freely rotating bonds (42) and a high polar surface area (121 Ų) . The compound also has a high ACD/LogP value of 11.94 .Applications De Recherche Scientifique

Role in Biological Systems

“1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine” is a type of phosphatidylcholine, a class of phospholipids that are a major component of all cell membranes . It plays a crucial role in maintaining the integrity and fluidity of cell membranes .

Metabolite in Mammals

This compound is a metabolite produced during a metabolic reaction in mice (Mus musculus) . As such, it may have implications for understanding metabolic processes in mammals.

Biomarker for Type 2 Diabetes Mellitus and Diabetic Nephropathy

Research has suggested that this compound could be a potential plasma biomarker associated with type 2 diabetes mellitus and diabetic nephropathy . This could have significant implications for the early detection and management of these conditions.

Use in Diagnostic Procedures

This phospholipid analog of phosphocholine is used in diagnostic procedures . However, it’s important to note that it’s for research use only and not for use in diagnostic procedures .

Fluorescent Labeling

The compound can be labeled with pyrene on the sn-2 acyl chain . This makes it useful in research for fluorescent labeling of biological samples, allowing for the visualization and tracking of the compound in various biological processes .

Orientations Futures

Mécanisme D'action

Target of Action

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine 34:0, is a type of phospholipid . The primary targets of this compound are cell membranes, where it plays a crucial role in maintaining the structural integrity of the cell and facilitating cellular functions .

Mode of Action

As a phospholipid, 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine interacts with its targets by integrating into the lipid bilayer of cell membranes . It contributes to the fluidity and flexibility of the membrane, which is essential for various cellular processes, including signal transduction and membrane trafficking .

Biochemical Pathways

The compound is involved in the phospholipid metabolic pathway . It can be synthesized and broken down by the cell as needed, contributing to the dynamic nature of the cell membrane .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestines, distributed in the body through the bloodstream, metabolized in the liver, and excreted via the bile .

Result of Action

The presence of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine in the cell membrane influences the membrane’s properties and functionality . It can affect the activity of membrane proteins, the cell’s response to external signals, and the process of endocytosis and exocytosis .

Action Environment

Environmental factors such as temperature and pH can influence the action of 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine . For instance, changes in temperature can affect the fluidity of the cell membrane, thereby influencing the compound’s efficacy .

Propriétés

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPLUBHRSSFHT-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334417 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine | |

CAS RN |

59403-51-9 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)